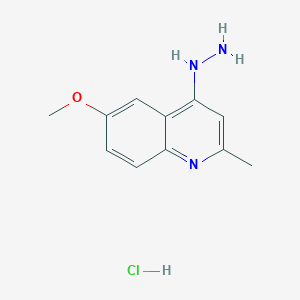

4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride

Description

Chemical Structure and Properties 4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride (CAS: 1171611-95-2) is a quinoline derivative featuring a hydrazino (-NH-NH₂) group at the 4-position, a methoxy (-OCH₃) substituent at the 6-position, and a methyl (-CH₃) group at the 2-position. Its molecular formula is C₁₁H₁₄ClN₃O, with a molecular weight of 239.71 g/mol (calculated from evidence in and ). The hydrazino group confers nucleophilic reactivity, making it a valuable intermediate in synthesizing heterocyclic compounds for pharmaceutical applications.

Properties

IUPAC Name |

(6-methoxy-2-methylquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-7-5-11(14-12)9-6-8(15-2)3-4-10(9)13-7;/h3-6H,12H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGXRBUDVCLNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656679 | |

| Record name | 4-Hydrazinyl-6-methoxy-2-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171611-95-2 | |

| Record name | 4-Hydrazinyl-6-methoxy-2-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride typically involves the reaction of 6-methoxy-2-methylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Substitution reactions often require catalysts or specific reagents such as halogens or alkylating agents.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various reactions:

- Synthesis of Quinoline Derivatives : It can be oxidized to produce different quinoline derivatives, which are valuable in medicinal chemistry.

- Substitution Reactions : The hydrazino group allows for nucleophilic substitution reactions, making it useful for synthesizing substituted quinolines.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary studies suggest that it could inhibit the growth of cancer cells by interfering with specific cellular pathways.

Medicine

Ongoing research is investigating its therapeutic potential:

- Drug Development : The compound is being explored as a candidate for developing new drugs targeting specific diseases, particularly those involving bacterial infections and cancer.

- Mechanism of Action : Its mechanism may involve the formation of covalent bonds with nucleophilic sites in biological molecules, disrupting essential cellular processes.

Industry

In industrial applications, it is used as a reagent in chemical synthesis and material development, contributing to the creation of novel compounds with desirable properties.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies revealed that the compound inhibited the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. Further research is needed to evaluate its efficacy in vivo.

Mechanism of Action

The mechanism of action of 4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group is known to form covalent bonds with various biomolecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-hydrazino-6-methoxy-2-methylquinoline hydrochloride and related compounds:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in the target compound increases electron density on the quinoline ring, enhancing nucleophilic aromatic substitution reactivity compared to the chloro-substituted analog . This difference may influence binding affinity in drug-receptor interactions. Hydrazino vs. Piperazinyl Groups: Replacement of the hydrazino group with a piperazinyl moiety (as in ) introduces basicity and conformational flexibility, favoring interactions with CNS targets like serotonin receptors .

Synthetic Accessibility Hydrazinoquinolines are typically synthesized via hydrazine-mediated condensations, whereas piperazinyl derivatives require alkylation or nucleophilic substitution with piperazine . The methoxy group’s stability under acidic conditions (e.g., during HCl salt formation) is advantageous for purification .

Physicochemical Properties Solubility: The methoxy group improves aqueous solubility compared to methyl or chloro substituents, as evidenced by the use of methanol for recrystallization in related compounds . Stability: Chloro-substituted derivatives (e.g., ) may exhibit greater thermal stability due to stronger C-Cl bonds, whereas hydrazino groups can oxidize under prolonged storage, necessitating dry, sealed storage conditions .

Biological Relevance The target compound’s hydrazino group is pivotal in forming Schiff bases or heterocyclic fused rings (e.g., triazoles), which are common pharmacophores in anticancer and antimicrobial agents . In contrast, quinazoline derivatives (e.g., ) are more prevalent in kinase inhibition due to their planar aromatic structure.

Biological Activity

4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound based on recent research findings, including data tables and case studies.

- Molecular Formula : C₁₁H₁₄ClN₃O

- Molecular Weight : Approximately 239.70 g/mol

- Density : 1.241 g/cm³

- Boiling Point : 395.7ºC at 760 mmHg

The compound features a hydrazino group and a methoxy group attached to a methylquinoline structure, enhancing its solubility and biological activity compared to other quinoline derivatives.

While specific mechanisms of action for this compound have not been fully elucidated, it is suggested that the hydrazino group may interact with nucleophilic sites in biological molecules, potentially inhibiting key enzymes and disrupting cellular processes. This interaction is crucial for its proposed therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing quinoline structures exhibit significant antimicrobial properties. For instance:

- Antitubercular Activity : A study found that derivatives similar to this compound displayed promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 4 µg/mL .

- Broad-Spectrum Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus. The non-toxicity of these compounds was confirmed through cytotoxicity tests .

Anticancer Activity

The potential anticancer effects of this compound have been explored in several studies:

- Inhibition of P-Glycoprotein (P-gp) : Some analogues have been tested for their ability to inhibit P-glycoprotein, which is associated with multidrug resistance in cancer therapy. Compounds derived from quinoline structures showed significant inhibition of P-gp efflux at concentrations around 10 μM, indicating potential for overcoming drug resistance .

Case Study: Cytotoxicity Testing

A recent study evaluated the cytotoxic effects of various quinoline derivatives against human cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 5a | EPG85-257RDB | 1.36 | Strong P-gp inhibitor |

| 5b | EPG85-257P | 3.59 | Selective anti-proliferative effect |

These results highlight the potential of this compound as a lead compound for developing new anticancer agents .

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on their structural modifications. For instance, modifications at the C6 position significantly influence antiplasmodial activity:

| Substituent | EC50 (nM) | Activity Level |

|---|---|---|

| H | 41.2 | Baseline |

| NO2 | 28.6 | Enhanced |

| Cl | 37.0 | Superior |

These findings suggest that specific substitutions can enhance the biological efficacy of quinoline derivatives, including those related to this compound .

Q & A

Q. What are the standard synthetic protocols for 4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives typically employs classical methods such as the Gould–Jacob, Skraup, or Friedländer reactions. For hydrazino-substituted quinolines, hydrazine incorporation often occurs via nucleophilic substitution or condensation under controlled pH and temperature. For example, methoxy and methyl groups can be introduced using methoxylation and alkylation agents, respectively, in anhydrous solvents like DMF or THF. Reaction optimization should focus on catalyst selection (e.g., Lewis acids) and stepwise purification via column chromatography or recrystallization to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirm methoxy (δ ~3.8–4.0 ppm) and hydrazino (δ ~2.5–3.5 ppm) protons.

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak).

- HPLC-PDA : Assess purity (>95%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA).

- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and quinoline ring vibrations .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Use antimicrobial susceptibility testing (e.g., MIC against S. aureus or E. coli) and cytotoxicity assays (MTT or SRB on cancer cell lines like HeLa or MCF-7). Hydrazino groups may enhance metal-chelating properties, so include assays for antioxidant activity (DPPH radical scavenging) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Quantum chemical calculations (DFT) predict transition states and intermediates, while molecular docking screens hydrazino-methoxy interactions with biological targets (e.g., enzyme active sites). Tools like Gaussian or ORCA simulate reaction thermodynamics, and ICReDD’s reaction path search methods integrate experimental data to refine conditions (e.g., solvent polarity, temperature gradients) .

Q. What strategies resolve contradictions in reported biological activity data?

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify variables like assay protocols or cell line heterogeneity.

- Reproducibility checks : Replicate studies under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels).

- Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., methoxy position) with activity trends using multivariate regression .

Q. How does the hydrazino group influence stability under varying storage conditions?

Hydrazino derivatives are prone to oxidation; stability studies should include:

- Forced degradation : Expose to light (ICH Q1B), heat (40–60°C), and humidity (75% RH).

- HPLC-MS monitoring : Detect degradation products (e.g., quinoline ring oxidation).

- Stabilizers : Use antioxidants (BHT) or inert atmospheres (N₂) for long-term storage .

Q. What green chemistry approaches improve synthesis scalability?

- Ultrasound-assisted synthesis : Reduces reaction time by 50–70% via cavitation effects.

- Ionic liquid solvents : Enhance yield and reduce waste (e.g., [BMIM][BF₄]).

- Microwave irradiation : Achieve uniform heating for hydrazine coupling steps .

Methodological Challenges and Solutions

Q. How to design SAR studies for hydrazinoquinoline derivatives?

- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens).

- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like topoisomerase II.

- Pharmacophore mapping : Identify critical functional groups (hydrazino as H-bond donor) .

Q. What analytical techniques address spectral data ambiguity?

Q. How to validate synthetic reproducibility across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.